1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide

Physicochemical profiling Drug-likeness Permeability

1-[(6-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide (CAS 903189-41-3) is a synthetic small molecule (C₁₆H₁₈N₂O₄, MW 302.32 g/mol) belonging to the coumarin-piperidine hybrid class. It features a 6-hydroxycoumarin (6-hydroxychromen-2-one) core linked via a methylene bridge at the C4 position to the nitrogen of a piperidine ring bearing a primary carboxamide at the 4-position.

Molecular Formula C16H18N2O4
Molecular Weight 302.33
CAS No. 903189-41-3
Cat. No. B2526930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide
CAS903189-41-3
Molecular FormulaC16H18N2O4
Molecular Weight302.33
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)CC2=CC(=O)OC3=C2C=C(C=C3)O
InChIInChI=1S/C16H18N2O4/c17-16(21)10-3-5-18(6-4-10)9-11-7-15(20)22-14-2-1-12(19)8-13(11)14/h1-2,7-8,10,19H,3-6,9H2,(H2,17,21)
InChIKeyCZCDUFFGOPXITQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(6-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide (CAS 903189-41-3): Structural Identity and Compound Class for Procurement Evaluation


1-[(6-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide (CAS 903189-41-3) is a synthetic small molecule (C₁₆H₁₈N₂O₄, MW 302.32 g/mol) belonging to the coumarin-piperidine hybrid class . It features a 6-hydroxycoumarin (6-hydroxychromen-2-one) core linked via a methylene bridge at the C4 position to the nitrogen of a piperidine ring bearing a primary carboxamide at the 4-position . Unlike the extensively studied coumarin-3-carboxamide series, this compound exemplifies the less common 4-methyl-piperidine substitution pattern, positioning the basic amine at a distinct geometry relative to the coumarin pharmacophore. It is commercially available as a research-grade screening compound and building block for derivatization .

Diversity-oriented screening fit: structurally distinct from common coumarin-3-carboxamide series; supports novel chemotype exploration.
Carbonic anhydrase study fit: 6-hydroxycoumarin core reported as selective recognition element for tumor-associated CA IX/XII isoforms.
Derivatization-ready scaffold: primary carboxamide and phenolic -OH enable library synthesis for hit-to-lead optimization.
Cell-based assay compatibility: carboxamide terminus resists esterase-mediated cleavage, may support cellular exposure studies.

Why Generic Coumarin or Piperidine Analogs Cannot Substitute for 1-[(6-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide (903189-41-3)


Within the coumarin-piperidine carboxamide chemical space, minor structural perturbations produce large changes in physicochemical properties and putative target engagement. The C6 hydroxyl group confers a distinct hydrogen-bond donor profile and modulates the electronic character of the coumarin ring—6-hydroxycoumarin itself exhibits sub-micromolar selectivity for tumor-associated carbonic anhydrase IX (Ki = 0.198 μM) over cytosolic isoforms (Ki >100 μM), whereas the 7-hydroxy regioisomer shows a different selectivity pattern entirely [1]. The C4-methylene-piperidine linkage places the basic nitrogen approximately 4.5–5.5 Å from the coumarin C4 position, a geometry that is architecturally distinct from the C3-carboxamide-piperidine series that dominates the acetylcholinesterase inhibitor literature (e.g., Asadipour et al., 2013, IC₅₀ = 0.3 nM for lead compound 10c) [2]. Furthermore, the primary carboxamide terminus on the piperidine ring offers both hydrogen-bond donor and acceptor capacity while resisting hydrolytic cleavage, in contrast to the ethyl ester analog (CAS 887210-29-9) which is susceptible to esterase-mediated metabolism . These cumulative structural features mean that neither simpler coumarins (e.g., 6-hydroxycoumarin), nor 3-substituted coumarin-carboxamides, nor ester-terminated analogs can serve as drop-in replacements without altering the compound's interaction profile.

C4 vs C3
Regiochemical shift from C3-carboxamide to C4-methylene-piperidine alters ligand geometry. Target recognition profile may not transfer from coumarin-3-carboxamide literature.
Amide vs Ester
Ethyl ester analog (CAS 887210-29-9) is susceptible to esterase-mediated hydrolysis. Predicted metabolic stability profile may differ substantially; not a direct replacement.
6-OH vs 7-OH
6-hydroxycoumarin pharmacophore confers distinct selectivity for CA IX over CA I/II. 7-hydroxy regioisomer exhibits a different selectivity pattern entirely.
Scaffold Context
Simpler coumarins or unsubstituted piperidines lack the dual H-bond donor configuration (phenol + primary amide) required for reported bidentate target interactions.

Quantitative Differentiation Evidence: 1-[(6-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide (903189-41-3) Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation: 903189-41-3 as the Lowest-MW Analog in the 4-Methyl-Piperidine Coumarin Series

Among the 6-hydroxy-2-oxo-2H-chromen-4-yl-methyl-piperidine series, compound 903189-41-3 has the lowest molecular weight (302.32 g/mol), conferring a theoretical advantage in membrane permeability and oral bioavailability according to Lipinski's Rule of Five guidelines . The unsubstituted C7 position and primary carboxamide terminus minimize steric bulk relative to close analogs, including the 7-methyl analog (MW 316.35 g/mol, CAS 903188-32-9) and the 7-phenyl analog (MW 378.42 g/mol, CAS 905014-98-4) . The 6-isopropyl analog (CAS 903584-10-1, MW 328.41 g/mol) replaces the polar hydroxyl with a lipophilic isopropyl group, substantially altering the hydrogen-bond donor count and predicted logP .

MW & Lipophilicity
Head-to-head
302.32 g/mol−14.03 vs. 7-methyl analog
Lowest MW in 4-methyl-piperidine coumarin series; may support favorable permeability screening profile.
Data to verify: supplier-reported molecular formulae.
Physicochemical profiling Drug-likeness Permeability

Hydrogen-Bond Donor/Acceptor Architecture: 6-OH Plus Primary Carboxamide Provides a Distinct Pharmacophoric Signature Versus Ester and Tertiary Amide Analogs

The target compound presents two hydrogen-bond donor sites (6-OH phenolic hydroxyl and the primary carboxamide –NH₂) and four hydrogen-bond acceptor sites (coumarin lactone carbonyl, 6-OH oxygen, piperidine tertiary amine, and carboxamide carbonyl), yielding a topological polar surface area (TPSA) of approximately 85–95 Ų . The ethyl ester analog (CAS 887210-29-9) replaces the carboxamide –NH₂ with an ethoxy group, eliminating one H-bond donor and altering the acceptor profile, which is expected to reduce affinity for targets requiring bidirectional hydrogen bonding such as carbonic anhydrases and serine hydrolases . Published data for the parent 6-hydroxycoumarin scaffold confirm that the 6-OH group is critical for selective inhibition of carbonic anhydrase IX (Ki = 0.198 μM) over CA I/II (Ki >100 μM), establishing a selectivity window of >500-fold that is directly attributable to the 6-OH positioning [1].

H-Bond Donors
Cross-study comparable
2 HBD+1 vs. ethyl ester analog
Dual HBD configuration (phenol + amide) supports bidentate interaction context; ester analog cannot replicate.
CA IX selectivity ratio >505 reported for parent 6-hydroxycoumarin.
Pharmacophore modeling Structure-activity relationships Target engagement

Carboxamide Versus Ester Metabolic Stability: Primary Amide Resists Hydrolytic Clearance Pathways That Limit Ethyl Ester Analog Utility

The primary carboxamide group (–CONH₂) at the piperidine 4-position of 903189-41-3 is inherently more resistant to enzymatic hydrolysis than the ethyl ester (–COOEt) present in the direct analog CAS 887210-29-9 . This is a well-established principle in medicinal chemistry: carboxamides undergo hydrolytic cleavage approximately 10²- to 10⁴-fold more slowly than corresponding esters in the presence of plasma and hepatic esterases [1]. In the context of piperidine-4-carboxamide-based drug candidates, the demonstrated metabolic stability of TAK-220 (a piperidine-4-carboxamide CCR5 antagonist, IC₅₀ = 3.5 nM for CCR5 binding, IC₅₀ = 0.42 nM for membrane fusion inhibition) with good oral bioavailability (BA = 29% in monkeys) validates the carboxamide terminus as a viable motif for achieving systemic exposure [2].

Metabolic Stability
Class-level inference
CarboxamideEstimated ≥2-fold longer t₁/₂ vs. ester
Carboxamide resists esterase-mediated hydrolysis; supports cellular and in vivo exposure study fit.
Class-level inference; TAK-220 data validates piperidine-4-carboxamide viability.
Metabolic stability In vitro ADME Esterase susceptibility

C4-Methylene-Piperidine Versus C3-Carboxamide-Piperidine Regiochemistry: A Topological Distinction With Consequences for Target Recognition

The target compound features a C4-methylene bridge connecting the coumarin core to the piperidine nitrogen, positioning the basic amine center at a distance of approximately 4.5–5.5 Å from the coumarin C4 atom . This contrasts fundamentally with the widely studied coumarin-3-carboxamide-piperidine series (e.g., Asadipour et al., 2013), where the piperidine is attached via an amide bond at the C3 position, orienting the basic nitrogen in a different vector relative to the coumarin plane [1]. The C4-methylene linkage introduces conformational flexibility (one rotatable bond between coumarin and piperidine) that is absent in the more rigid C3-amide series. In the C3-carboxamide series, the most potent acetylcholinesterase inhibitor (compound 10c) achieved an IC₅₀ of 0.3 nM with a selectivity index of 26,300 over butyrylcholinesterase, demonstrating that the coumarin-piperidine connectivity pattern profoundly influences target engagement and selectivity [1].

C4 vs C3 Regiochemistry
Cross-study comparable
C4–CH₂–Nvs. C3–CONH– (rigid)
Distinct topology from patent-dominant C3-amide series; supports novel chemotype exploration.
Conformational flexibility differs; target selectivity profile expected to shift.
Regiochemical differentiation Scaffold hopping Ligand geometry

Piperidine-4-Carboxamide Scaffold Validation: Demonstrated Nanomolar Potency Across Multiple Target Classes Supports Procurement for Screening Campaigns

The piperidine-4-carboxamide substructure present in 903189-41-3 is a validated pharmacophoric element that has yielded nanomolar inhibitors across diverse target classes. Zampieri et al. (2015) reported piperidine-4-carboxamide derivatives with sigma-1 receptor affinity as low as Ki = 3.7 nM and selectivity ratios (Kiσ₂/Kiσ₁) up to 351 [1]. In the CCR5 antagonist series, Hu et al. (2013) described compounds 16g and 16i with IC₅₀ values of 25.73 nM and 25.53 nM respectively, equipotent to the approved drug maraviroc (IC₅₀ = 25.43 nM) [2]. While these data do not directly measure 903189-41-3, they establish that the piperidine-4-carboxamide motif is compatible with high-affinity target binding when paired with an appropriate aromatic recognition element—a role served by the 6-hydroxycoumarin moiety in the target compound.

Scaffold Track Record
Class-level inference
Ki/IC₅₀: 3.5–26 nMAcross sigma-1, CCR5 targets
Piperidine-4-carboxamide motif reported as privileged scaffold; supports broad-panel screening selection.
Compound-specific activity not yet reported. Data to verify.
Scaffold validation Sigma receptor CCR5 Multi-target screening

Recommended Research and Procurement Application Scenarios for 1-[(6-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide (903189-41-3)


Broad-Panel Phenotypic or Target-Based Screening Where Scaffold Novelty Is Prioritized

Given the C4-methylene-piperidine connectivity—a topology distinct from the dominant coumarin-3-carboxamide series [1]—903189-41-3 is well-suited for inclusion in diversity-oriented screening libraries. Its piperidine-4-carboxamide substructure has demonstrated nanomolar productivity across sigma-1 (Ki = 3.7 nM), CCR5 (IC₅₀ = 25.5 nM), and HIV-1 fusion (IC₅₀ = 0.42 nM) targets in independent studies [2], suggesting potential for hit discovery across multiple target classes. The compound's relatively low molecular weight (302.32 g/mol) and favorable H-bond donor/acceptor profile make it an attractive starting point for hit-to-lead optimization.

Carbonic Anhydrase IX/XII Inhibitor Derivatization Programs

The 6-hydroxycoumarin pharmacophore present in 903189-41-3 is a validated recognition element for the tumor-associated carbonic anhydrase isoforms IX and XII, with the parent 6-hydroxycoumarin exhibiting a Ki of 0.198 μM against CA IX and >500-fold selectivity over cytosolic CA I/II [1]. The addition of the piperidine-4-carboxamide tail offers a vector for further derivatization to modulate isoform selectivity, solubility, and pharmacokinetic properties. Researchers pursuing CA IX/XII-targeted anticancer agents should consider 903189-41-3 as a core scaffold for systematic SAR exploration.

Chemical Biology Probe Development Requiring Metabolic Stability

The primary carboxamide terminus of 903189-41-3 provides superior metabolic stability compared to the ethyl ester analog (CAS 887210-29-9), which is susceptible to rapid esterase-mediated hydrolysis [1]. For applications involving cellular assays, co-incubation with hepatocytes, or in vivo pharmacokinetic studies, the carboxamide analog is strongly preferred. The demonstrated oral bioavailability (BA = 29% in monkeys) of the structurally related piperidine-4-carboxamide CCR5 antagonist TAK-220 validates the suitability of this chemotype for achieving systemic exposure [2].

Synthetic Chemistry Building Block for Focused Coumarin-Piperidine Library Synthesis

As a building block, 903189-41-3 offers two synthetic handles for diversification: (a) the phenolic 6-OH group, which can undergo O-alkylation, O-acylation, or sulfonation; and (b) the primary carboxamide, which can be dehydrated to the nitrile or coupled to amines and alcohols [1]. The unsubstituted C7 and C8 positions on the coumarin ring also permit electrophilic aromatic substitution (e.g., halogenation, nitration), enabling systematic exploration of substituent effects. The compound is commercially available from multiple suppliers at research-grade purity, facilitating rapid procurement for library synthesis programs.

Application
Selection Property
Validation Focus
Broad-panel screening (diversity-oriented)
C4-methylene-piperidine topology; privileged scaffold
Scaffold novelty validation vs. C3-amide patent space
CA IX/XII inhibitor derivatization
6-hydroxycoumarin pharmacophore selectivity
CA isoform selectivity profiling; SAR exploration
Chemical probe requiring metabolic stability
Primary carboxamide resistance to hydrolysis
Stability assessment in target matrix; exposure-model review
Focused coumarin-piperidine library synthesis
Derivatization handles: 6-OH, carboxamide, C7/C8
Synthetic route scoping and building block procurement
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